molecular formula C11H18O2 B147520 2-(3-Hexynyloxy)tetrahydro-2H-pyran CAS No. 70482-82-5

2-(3-Hexynyloxy)tetrahydro-2H-pyran

Cat. No.: B147520
CAS No.: 70482-82-5
M. Wt: 182.26 g/mol
InChI Key: ABCDROODWUDVQG-UHFFFAOYSA-N
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Description

2-(3-Hexynyloxy)tetrahydro-2H-pyran is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with a 3-hexynyloxy group. The THP ring serves as a protective group for alcohols in organic synthesis, while the alkynyloxy chain introduces reactivity for further functionalization, such as click chemistry or cross-coupling reactions. This compound is listed in commercial catalogs (e.g., CymitQuimica: TR-H325560, 5g priced at €1,136.00) . Its synthesis typically involves reacting 3-hexyn-1-ol with dihydropyran (DHP) under acidic conditions, a method generalized for alkynyloxy-THP derivatives .

Properties

CAS No.

70482-82-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-hex-3-ynoxyoxane

InChI

InChI=1S/C11H18O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2,5-10H2,1H3

InChI Key

ABCDROODWUDVQG-UHFFFAOYSA-N

SMILES

CCC#CCCOC1CCCCO1

Canonical SMILES

CCC#CCCOC1CCCCO1

Synonyms

2-(3-Hexyn-1-yloxy)tetrahydro-2H-pyran

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hexynyloxy)tetrahydro-2H-pyran typically involves the reaction of hex-3-yn-1-ol with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hex-3-yn-1-ol attacks the oxirane ring, leading to the formation of the desired ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as potassium hydroxide, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hexynyloxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond in the hex-3-yn-1-yl group to a double or single bond.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with increased functionality.

    Reduction: Alkenes or alkanes, depending on the extent of reduction.

    Substitution: Various ether derivatives with different substituents.

Scientific Research Applications

2-(3-Hexynyloxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hexynyloxy)tetrahydro-2H-pyran involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the triple bond in the hex-3-yn-1-yl group can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs with Alkynyloxy Substituents

Compounds with varying alkynyl chain lengths or positions are synthesized using analogous methods. Key examples include:

Compound Name Substituent Structure Synthesis Yield Key Applications/Properties References
2-(4-Pentynyloxy)tetrahydro-2H-pyran C≡C-CH2-CH2-O-THP 95–99% Pharmaceutical intermediates
2-[(9-Decynyl)oxy]tetrahydro-2H-pyran C≡C-(CH2)7-O-THP 98% HIV-1 reverse transcriptase studies
2-(Pentadeca-13,14-dien-1-yloxy)-THP Conjugated diyne-THP Not reported Antitumor agent synthesis
2-(3-Hexynyloxy)tetrahydro-2H-pyran C≡C-(CH2)3-O-THP Not explicitly reported Specialty chemical (controlled product)

Key Observations :

  • Yield : The general synthesis method for alkynyloxy-THP derivatives achieves high yields (95–99%) , though yields for longer chains (e.g., 9-decynyl) may vary slightly .
  • Reactivity : Longer alkynyl chains (e.g., pentacosynyl in 2-[(5-Pentacosynyl)oxy]-THP) enhance hydrophobicity, impacting solubility in organic solvents .
  • Applications : Shorter chains (e.g., 4-pentynyl) are preferred in pharmaceutical intermediates due to easier deprotection and functionalization , while conjugated diynes are used in antitumor research .

Analogs with Non-Alkynyl Substituents

Halogenated Derivatives
  • 2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS 33821-94-2):

    • Properties : Latent alcohol functionality activated under acidic conditions.
    • Applications : Building block in drug development and organic synthesis .
    • Safety : Requires careful handling due to bromine’s toxicity .
  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS 17739-45-6):

    • Reactivity : Used in heterocyclic compound synthesis (e.g., nucleophilic substitutions) .
Aromatic and Allyl Derivatives
  • Tetrahydro-2-(4-methylphenoxy)-2H-pyran (CAS 13481-09-9): Properties: Aromatic substituent increases electronic stability. Applications: Intermediate in materials science and agrochemicals .
  • 2-Allyl-5-(benzyloxy)tetrahydro-2H-pyran :

    • Synthesis : 84% yield via allyl-TMS and BF3•OEt2 .
    • Use : Model compound for studying nucleophilic substitution regioselectivity .

Pharmaceutical Relevance

  • Antiviral Research : 2-[(9-Decynyl)oxy]-THP derivatives were intermediates in synthesizing HIV-1 reverse transcriptase inhibitors .
  • Antitumor Agents : Alkynyl-THP derivatives serve as precursors for cytotoxic compounds like lembehyne B .

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